molecular formula C18H19N3O6 B8122512 N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide

N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide

Cat. No.: B8122512
M. Wt: 373.4 g/mol
InChI Key: AXRZTFLCNVOQTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of phenol derivatives, followed by acylation and subsequent etherification reactions . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and acylation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetamides and nitroanilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Nitrophenoxy)ethyl]acetamide
  • N-[2-(2-Acetamido-4-nitrophenoxy)ethyl]acetamide
  • N-[2-(2-Acetamido-5-nitrophenoxy)propoxy]phenylacetamide

Uniqueness

N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[2-[2-(2-acetamidophenoxy)ethoxy]-4-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c1-12(22)19-15-5-3-4-6-17(15)26-9-10-27-18-11-14(21(24)25)7-8-16(18)20-13(2)23/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZTFLCNVOQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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